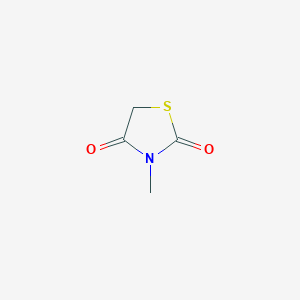

3-Methylthiazolidine-2,4-dione

Übersicht

Beschreibung

3-Methylthiazolidine-2,4-dione is a chemical compound with the molecular formula C4H5NO2S .

Synthesis Analysis

A series of thiazolidine-2,4-dione derivatives were synthesized via a four-step reaction procedure . Another study reported the synthesis of thiazolidine-2,4-dione derivatives containing the 1,3,4-oxadiazole moiety .Molecular Structure Analysis

Thiazolidinone is a biologically important five-membered heterocyclic ring . The structure of the thiazolidine-2,4-dione scaffold consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

Thiazolidinone derivatives have been reported to exhibit various types of biological activities . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Physical And Chemical Properties Analysis

3-Methylthiazolidine-2,4-dione has a molecular weight of 131.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

3-Methylthiazolidine-2,4-dione derivatives have been studied for their potential as antimicrobial agents. The thiazolidine scaffold is known to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . This inhibition can lead to the development of new antibiotics, particularly against resistant strains.

Antioxidant Properties

Research has indicated that 3-Methylthiazolidine-2,4-dione can exhibit antioxidant properties by scavenging reactive oxygen species (ROS) . This activity is crucial in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases, including cancer and neurodegenerative disorders.

Hypoglycemic Activity

One of the most significant applications of 3-Methylthiazolidine-2,4-dione is its role in managing diabetes. It exhibits hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This mechanism is vital for developing new antidiabetic drugs.

Anti-inflammatory Uses

The compound has also been explored for its anti-inflammatory potential. By modulating inflammatory pathways, it can be used to treat conditions like arthritis and other chronic inflammatory diseases .

Antitumor Activity

Thiazolidine derivatives, including 3-Methylthiazolidine-2,4-dione, have shown promise in antitumor research. They can interfere with various cellular pathways that are crucial for cancer cell proliferation and survival .

Lipoxygenase Inhibition

In the context of inflammation and cancer, lipoxygenase enzymes play a significant role. 3-Methylthiazolidine-2,4-dione derivatives have been found to inhibit lipoxygenase, which can be beneficial in treating inflammatory conditions and cancer .

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This application is particularly relevant in the cosmetic industry for the development of skin-lightening products .

Green Chemistry Applications

The synthesis of 3-Methylthiazolidine-2,4-dione derivatives using green chemistry principles has been explored. This approach aims to reduce the environmental impact of chemical synthesis and is crucial for sustainable pharmaceutical development .

Wirkmechanismus

Target of Action

3-Methylthiazolidine-2,4-dione (MTZD) is a derivative of thiazolidin-2,4-dione (TZD), which is known to play a central role in the biological functioning of several essential molecules

Mode of Action

It is known that the tzd scaffold, to which mtzd belongs, exhibits a wide range of biological activities . The specific interactions of MTZD with its targets and the resulting changes are subjects of ongoing research.

Result of Action

MTZD has been shown to be an effective ligand for tumor cells . This suggests that the compound may have potential anti-cancer properties.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLWNNMYODLLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361613 | |

| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16312-21-3 | |

| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

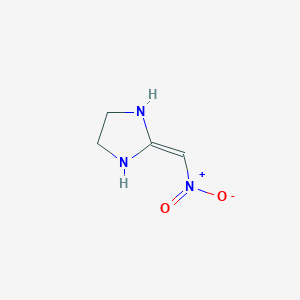

Feasible Synthetic Routes

Q & A

Q1: How is 3-methylthiazolidine-2,4-dione synthesized according to the research?

A1: The research paper [] describes the synthesis of 5-benzylidene-3-methylthiazolidine-2,4-dione (6a) through the reaction of ethyl thiocyanoacetate (1) with benzaldehyde in the presence of N-methylthiourea. This reaction likely proceeds through a condensation and cyclization mechanism, although the paper does not delve into the specific mechanistic details.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)